N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide
Description
N-Ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is a synthetic indole-derived acetamide with a molecular formula of C₁₈H₁₇N₂O₂ (CID: 41500). Its structure features an indole core substituted at the 3-position with a 2-oxoacetamide group, which is further N-ethylated and N-(2-methylphenyl)-substituted. This compound belongs to a broader class of indole-3-yl-oxoacetamides, which are studied for their diverse biological activities, including anticancer, antimicrobial, and apoptosis-inducing properties.
Properties
IUPAC Name |
N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(17-11-7-4-8-13(17)2)19(23)18(22)15-12-20-16-10-6-5-9-14(15)16/h4-12,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFCOZYUXHOKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxoacetamide Group: The oxoacetamide group can be introduced through the reaction of the indole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Substitution Reactions: The ethyl and methyl substituents can be introduced through alkylation reactions using alkyl halides and a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxoacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The oxoacetamide group may also play a role in binding to specific proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Adamantane-Substituted Indole Derivatives
Example Compound :
- N-(2,4-Dimethylphenyl)-2-(2-adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide (5k)
- Structure : Incorporates a bulky adamantane group at the indole 2-position and a 2,4-dimethylphenyl substitution on the acetamide nitrogen.
- Key Differences :
- Demonstrated 81.5% yield in synthesis, comparable to the target compound’s synthetic efficiency.
Halogenated and Multisubstituted Derivatives
Example Compounds :
- 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide (14)
- Structure : Features a 4-chlorobenzyl group on the indole nitrogen and a pyridinyl acetamide.
- Key Differences :
- High melting point (264°C ) suggests strong crystallinity compared to the target compound.
- 2-(5-Chloro-2-phenyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide (2a) Structure: Combines a 5-chloroindole core with a 2,4-dimethylphenyl acetamide.
Hydrazone and Heterocyclic Variants
Example Compound :
- 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide Structure: Contains a hydrazone linker between the indole and acetamide groups. Key Differences:
- The hydrazone moiety allows for tautomerism, which may influence binding interactions in biological systems.
- ChemSpider ID: 12527979 ; molecular weight: 320.35 g/mol .
Anticancer Activity
Antimicrobial Activity
- 8,9-Dihydrocoscinamide B (a bis-indole analog) inhibits S. aureus and ESKAPE pathogens (MIC: 4–16 μg/mL).
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Adamantane derivatives exhibit higher logP values (>4.5) due to their hydrophobic adamantane group, whereas the target compound (logP ~3.2) may have better solubility.
- Metabolic Stability: Halogenated derivatives (e.g., 14) resist oxidative metabolism better than non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
